molecular formula C24H17N3O2S B2363621 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 1797728-49-4

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2363621
CAS No.: 1797728-49-4
M. Wt: 411.48
InChI Key: PNXMTVCDWIQKOW-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their specific biological activity . For example, thiazoles found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of thiazole in various solvents could influence its action in different environments . Additionally, the presence of other chemical compounds could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The subsequent steps involve the formation of the isoxazole ring and the coupling of the thiazole and isoxazole moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its combined thiazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-15-25-22(14-30-15)18-9-5-6-10-20(18)26-24(28)17-11-12-21-19(13-17)23(29-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXMTVCDWIQKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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